molecular formula C10H6N2 B13833180 Propanedinitrile, 2,4,6-cycloheptatrien-1-ylidene- CAS No. 2860-54-0

Propanedinitrile, 2,4,6-cycloheptatrien-1-ylidene-

Cat. No.: B13833180
CAS No.: 2860-54-0
M. Wt: 154.17 g/mol
InChI Key: KAWLLELUFONBGI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Cycloheptatriene-1-ylidene)malononitrile typically involves the reaction of cycloheptatrienylium tetrafluoroborate with bromomalononitrile. The reaction is carried out in pyridine at low temperatures (0°C) under an inert nitrogen atmosphere. The mixture is stirred vigorously for about an hour to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for (2,4,6-Cycloheptatriene-1-ylidene)malononitrile are not well-documented, the compound is generally produced in research laboratories using the synthetic route mentioned above. The process involves careful handling of hazardous chemicals and adherence to safety protocols.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Cycloheptatriene-1-ylidene)malononitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the structure of the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with (2,4,6-Cycloheptatriene-1-ylidene)malononitrile include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving (2,4,6-Cycloheptatriene-1-ylidene)malononitrile depend on the type of reaction. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(2,4,6-Cycloheptatriene-1-ylidene)malononitrile has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2,4,6-Cycloheptatriene-1-ylidene)malononitrile involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to participate in various chemical reactions, altering the structure and function of other molecules. Specific molecular targets and pathways are still being studied to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptatriene: A related compound with a similar ring structure but lacking the malononitrile group.

    Malononitrile: A simpler compound that forms part of the structure of (2,4,6-Cycloheptatriene-1-ylidene)malononitrile.

    Fulvenes: A class of compounds that share structural similarities with (2,4,6-Cycloheptatriene-1-ylidene)malononitrile.

Uniqueness

(2,4,6-Cycloheptatriene-1-ylidene)malononitrile is unique due to its combination of a cycloheptatriene ring and a malononitrile group

Properties

CAS No.

2860-54-0

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

2-cyclohepta-2,4,6-trien-1-ylidenepropanedinitrile

InChI

InChI=1S/C10H6N2/c11-7-10(8-12)9-5-3-1-2-4-6-9/h1-6H

InChI Key

KAWLLELUFONBGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(=C(C#N)C#N)C=C1

Origin of Product

United States

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